3-(3,5-dimethylpyrazol-1-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]butanamide
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Overview
Description
3-(3,5-Dimethylpyrazol-1-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]butanamide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a butanamide moiety linked to a pyridine-containing oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylpyrazol-1-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]butanamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with acetylacetone and hydrazine hydrate, the pyrazole ring is formed through a condensation reaction.
Dimethylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Oxane Ring Formation: The oxane ring is synthesized separately, often starting from a pyridine derivative and undergoing cyclization reactions.
Coupling Reaction: The final step involves coupling the dimethylpyrazole and the oxane ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amide to amine.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its ability to donate electrons through the nitrogen atoms in the pyrazole and pyridine rings. It can form stable complexes with transition metals, which are useful in catalysis and material science.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyrazole and pyridine rings suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties. This compound could be explored for similar therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and potential for forming stable complexes with metals.
Mechanism of Action
The mechanism by which 3-(3,5-dimethylpyrazol-1-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]butanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The pyrazole and pyridine rings could facilitate binding to active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylpyrazol-1-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]propanamide: Similar structure but with a propanamide instead of butanamide.
3-(3,5-Dimethylpyrazol-1-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pentanamide: Similar structure but with a pentanamide instead of butanamide.
Uniqueness
The uniqueness of 3-(3,5-dimethylpyrazol-1-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]butanamide lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical reactivity and biological activity compared to its analogs. The butanamide moiety provides a specific spatial arrangement that can influence its binding properties and overall stability.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13-11-14(2)23(22-13)15(3)12-18(24)21-17-5-4-10-25-19(17)16-6-8-20-9-7-16/h6-9,11,15,17,19H,4-5,10,12H2,1-3H3,(H,21,24)/t15?,17-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZMZCUGBNCSJT-IYSUZNMVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NC2CCCOC2C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(C)CC(=O)N[C@H]2CCCO[C@@H]2C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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